molecular formula C15H15F3IN B14300118 Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide CAS No. 116319-66-5

Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide

Cat. No.: B14300118
CAS No.: 116319-66-5
M. Wt: 393.19 g/mol
InChI Key: FTCNZIVQGBPOJL-UHFFFAOYSA-M
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Description

Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide is a chemical compound that belongs to the pyridinium class of compounds Pyridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide typically involves the reaction of 4-phenylpyridine with 4,4,4-trifluorobutyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form pyridinium N-oxide derivatives.

    Reduction Reactions: Reduction of the pyridinium ring can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted pyridinium derivatives.

    Oxidation Reactions: Pyridinium N-oxide derivatives.

    Reduction Reactions: Dihydropyridine derivatives.

Scientific Research Applications

Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the trifluorobutyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can be used to deliver active pharmaceutical ingredients to target sites within the body.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 4-phenyl-1-butyl-, iodide
  • Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, chloride
  • Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, bromide

Uniqueness

Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide is unique due to the presence of the trifluorobutyl group and the iodide ion. The trifluorobutyl group imparts unique chemical properties, such as increased lipophilicity and stability, while the iodide ion enhances its reactivity in substitution reactions. These properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

116319-66-5

Molecular Formula

C15H15F3IN

Molecular Weight

393.19 g/mol

IUPAC Name

4-phenyl-1-(4,4,4-trifluorobutyl)pyridin-1-ium;iodide

InChI

InChI=1S/C15H15F3N.HI/c16-15(17,18)9-4-10-19-11-7-14(8-12-19)13-5-2-1-3-6-13;/h1-3,5-8,11-12H,4,9-10H2;1H/q+1;/p-1

InChI Key

FTCNZIVQGBPOJL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC(F)(F)F.[I-]

Origin of Product

United States

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